

Physical and chemical properties of endrin ketone vs endrin

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Compound of Interest		
Compound Name:	Endrin ketone	
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An In-depth Technical Guide to the Physical and Chemical Properties of Endrin and **Endrin Ketone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin is an organochlorine insecticide and rodenticide, first introduced in the 1950s.[1][2][3] Its use has been banned or severely restricted in many countries due to its high toxicity, persistence in the environment, and potential for bioaccumulation.[3][4] Endrin can transform in the environment or be metabolized by organisms into several byproducts, with **endrin ketone** (also known as delta-ketoendrin) being a significant transformation product. Understanding the distinct physical and chemical properties of endrin and **endrin ketone** is crucial for assessing their environmental fate, toxicological profiles, and developing analytical methods for their detection. This guide provides a detailed comparison of these two compounds, including their properties, experimental protocols for their characterization, and relevant transformation pathways.

Physical and Chemical Properties: A Comparative Analysis

The structural differences between endrin and its ketone derivative lead to variations in their physical and chemical characteristics. Endrin is stable under ambient conditions but can



rearrange to form the less toxic delta-ketoendrin when heated above 200°C or in the presence of strong acids and sunlight. While extensive data is available for endrin, information on **endrin ketone** is more limited. The following tables summarize the key quantitative properties for both compounds.

Table of Physical Properties

Property	Endrin	Endrin Ketone	Reference
Molecular Formula	C12H8Cl6O	C12H8Cl6O	
Molecular Weight	380.9 g/mol	380.9 g/mol	
Physical State	White crystalline solid	Solid	
Melting Point	226-230 °C (decomposes)	No data	
Boiling Point	Decomposes >200 °C	No data	
Vapor Pressure	2.0×10^{-7} mmHg at 25° C	No data	
Water Solubility	0.20 - 0.26 mg/L at 20-25°C	No data	
Log K _o w (Octanol/Water Partition Coefficient)	5.34 - 5.6	4.99 (calculated)	
Henry's Law Constant	4.0 x 10 ⁻⁷ atm-m ³ /mol	2.02 x 10 ⁻⁸ atm- m³/mol	

Table of Chemical Identifiers



Identifier	Endrin	Endrin Ketone	Reference
CAS Number	72-20-8	53494-70-5	
PubChem CID	3048	62060	
IUPAC Name	(1R,2R,3R,6S,7S,8S,		
	9S,11R)-3,4,5,6,13,13	1,2,2,3,10,11-	
	-hexachloro-10-	hexachloropentacyclo[
	oxapentacyclo[6.3.1.1	$5.4.1.0^{3}, ^{10}.0^{4}, ^{12}.0^{5}, ^{9}]do$	
	³ , ⁶ . 0 ² , ⁷ . 0 ⁹ , ¹¹]tridec-4-	decan-8-one	
	ene		

Experimental Protocols

Accurate determination of the physicochemical properties of compounds like endrin and **endrin ketone** is fundamental to understanding their behavior. Below are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (Kow) - Shake-Flask Method

The shake-flask method is a standard procedure for determining the K_ow of a substance and is suitable for compounds with a log K_ow in the range of -2 to 4.

Principle: The K_ow is the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. This method directly measures the concentration of the test substance in both phases after they have been equilibrated.

Methodology:

- Preparation of Solutions: Prepare a stock solution of the test substance (endrin or endrin ketone) in either n-octanol or water. The n-octanol and water used must be mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.
- Equilibration: In a suitable vessel, add the stock solution and the other solvent (water or noctanol). The volume ratios are chosen based on the expected K₀w to ensure that the



concentrations in both phases are accurately measurable. The vessel is then sealed and shaken at a constant temperature until equilibrium is reached.

- Phase Separation: After equilibration, the mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.
- Quantification: A sample is carefully taken from each phase. The concentration of the analyte
 in each sample is determined using an appropriate analytical technique, such as gas
 chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GCMS), which are suitable for organochlorine pesticides.
- Calculation: The K_ow is calculated as the ratio of the concentration in the octanol phase (C_o) to the concentration in the aqueous phase (C_o): K_ow = C_o / C_o The result is typically expressed as its base-10 logarithm (log K_ow).

Determination of Vapor Pressure - Knudsen Effusion Method

For compounds with very low volatility like endrin, the Knudsen effusion method is a suitable technique for determining vapor pressure.

Principle: This method measures the rate of mass loss of a substance effusing through a small orifice in a cell into a vacuum. The vapor pressure is directly related to this rate of effusion.

Methodology:

- Sample Preparation: A small amount of the sample (e.g., 0.5 mg) is placed into a Knudsen effusion cell, which is a small container with a precisely sized small aperture.
- Experiment Setup: The cell is placed within a vacuum system at a constant, controlled temperature.
- Mass Loss Measurement: The mass of the sample is monitored over time as it effuses through the orifice. This can be done using a highly sensitive microbalance or an acoustic wave sensor.



- Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = (dm/dt) *
 √(2πRT/M) / A Where:
 - dm/dt is the rate of mass loss.
 - R is the universal gas constant.
 - T is the absolute temperature in Kelvin.
 - M is the molecular weight of the substance.
 - A is the area of the effusion orifice.

Determination of Henry's Law Constant

Henry's Law constant describes the partitioning of a chemical between air and water at equilibrium. It can be estimated from the ratio of a substance's vapor pressure to its water solubility or determined experimentally.

Principle: A simple experimental approach involves measuring the equilibrium concentration of the compound in a closed system containing both a liquid and a gas phase.

Methodology:

- System Preparation: An aqueous solution of the test compound with a known initial concentration is prepared. A known volume of this solution is placed in a sealed vessel (e.g., a syringe or vial) with a known headspace volume of air.
- Equilibration: The vessel is agitated at a constant temperature until partition equilibrium is reached between the aqueous and gas phases.
- Concentration Measurement: The final concentration of the compound in the liquid phase is measured using an appropriate analytical method like GC-MS.
- Calculation: Henry's Law constant (H) can be calculated based on a mass balance, accounting for the mass of the compound in the liquid and gas phases at equilibrium.

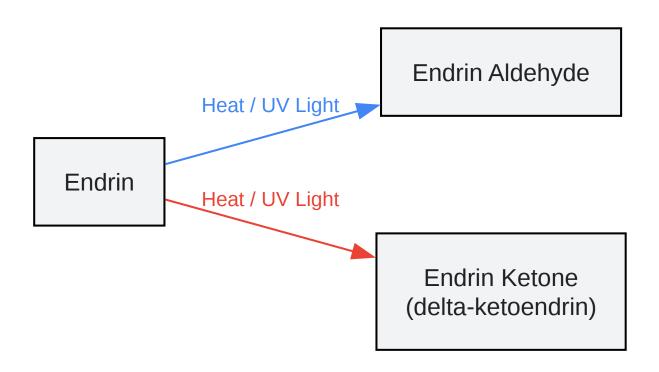
Visualization of Key Pathways



The transformation of endrin is a critical aspect of its environmental and toxicological assessment. The following diagrams, created using the DOT language, illustrate the primary environmental and metabolic pathways.

Environmental Transformation of Endrin

Endrin is relatively stable but can be transformed into endrin aldehyde and **endrin ketone** by heat or ultraviolet light. This isomerization is a key degradation pathway on soil surfaces and plants exposed to sunlight.



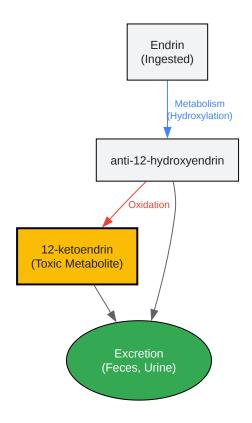
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Caption: Environmental conversion of endrin to its aldehyde and ketone forms.

Metabolic Pathway of Endrin in Mammals

In mammals such as rats, endrin is rapidly metabolized. The primary pathway involves hydroxylation to form anti-12-hydroxyendrin, which is subsequently oxidized to 12-ketoendrin. 12-ketoendrin is considered a highly toxic metabolite.





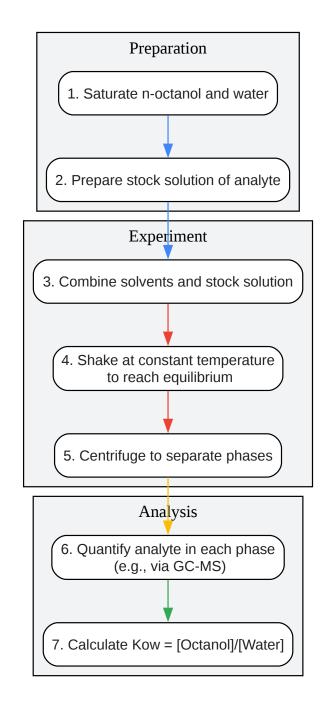
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Caption: Primary metabolic pathway of endrin in mammalian systems.

Experimental Workflow for Kow Determination

The following diagram outlines the logical flow of the shake-flask method for determining the octanol-water partition coefficient.





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Caption: Workflow for K₀w determination using the shake-flask method.

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